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molecular formula C12H13NO5 B8419605 2-(2-Nitro-phenyl)4-oxo-pentanoic acid methyl ester

2-(2-Nitro-phenyl)4-oxo-pentanoic acid methyl ester

Cat. No. B8419605
M. Wt: 251.23 g/mol
InChI Key: MGHITYFQOLEPRV-UHFFFAOYSA-N
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Patent
US07951950B2

Procedure details

A three-neck round bottom flask with magnetic stirrer was charged with crude (2-nitro-phenyl)-acetic acid methyl ester (7.23 g, 37.0 mmol), potassium carbonate (46.1 g, 33.3 mmol), 18-crown-6 (0.650 g), and potassium iodide (0.650 g) under an argon atmosphere. To the flask was added acetonitrile (80 mL) and the mixture heated at 70° C. for one hour. To the reaction was added chloroacetone (3.50 mL, 44.0 mmol) and the reaction stirred at 70° C. under argon for 18-20 hours. The reaction was cooled to room temperature and filtered through a pad of celite. The resulting filtrate was concentrated in vacuo to afford 9.64 g of crude material. Purification via flash chromatography (0-40% ethyl acetate/hexanes eluent) yielded 4.74 g of 2-(2-nitro-phenyl)4-oxo-pentanoic acid methyl ester (51%).
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12].C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[I-].[K+].Cl[CH2:42][C:43](=[O:45])[CH3:44]>C(#N)C>[CH3:1][O:2][C:3](=[O:14])[CH:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12])[CH2:42][C:43](=[O:45])[CH3:44] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
7.23 g
Type
reactant
Smiles
COC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
46.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.65 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
0.65 g
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 70° C. under argon for 18-20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 9.64 g of crude material
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (0-40% ethyl acetate/hexanes eluent)

Outcomes

Product
Details
Reaction Time
19 (± 1) h
Name
Type
product
Smiles
COC(C(CC(C)=O)C1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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